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Compound Name: LY2940094 tartrate

Cat. No.: B15623468 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of LY2940094 tartrate's binding affinity with other

notable Nociceptin/Orphanin FQ (NOP) receptor antagonists. The data presented is supported

by experimental findings from radioligand binding assays, offering a clear perspective on the

compound's potency and selectivity. Detailed experimental protocols and illustrative diagrams

of the relevant signaling pathway and assay workflow are included to provide a comprehensive

resource for researchers in the field.

Comparative Binding Affinity of NOP Receptor
Antagonists
LY2940094 tartrate demonstrates high-affinity binding to the NOP receptor, a key target in the

modulation of various neurological processes, including mood, stress, and addiction.[1][2] The

following table summarizes the binding affinities (Ki) of LY2940094 and other selective NOP

receptor antagonists, as determined by radioligand binding assays. A lower Ki value indicates a

higher binding affinity.
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Compound Target Receptor
Binding Affinity (Ki)
in nM

Selectivity

LY2940094 NOP 0.105[1]

>4000-fold vs. mu,

kappa, and delta

opioid receptors[3]

SB-612111 NOP 0.33[4]

>100-fold vs. mu,

kappa, and delta

opioid receptors[4]

AT-076 NOP

Nanomolar range

(pan-opioid

antagonist)[5]

Binds to mu, kappa,

and delta opioid

receptors with

nanomolar affinity[5]

C-24 NOP -

Phenylpiperidine-

based NOP

antagonist[5]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocol: Radioligand Competition
Binding Assay
The following protocol outlines a typical radioligand competition binding assay used to

determine the binding affinity (Ki) of a test compound like LY2940094 tartrate for the NOP

receptor.

1. Membrane Preparation:

Frozen tissue or cells expressing the NOP receptor are homogenized in a cold lysis buffer

(e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[6]

The homogenate is centrifuged at a low speed to remove large debris.[6]

The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell

membranes.[6]
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The membrane pellet is washed, resuspended in a buffer containing a cryoprotectant (e.g.,

10% sucrose), and stored at -80°C.[6]

Protein concentration of the membrane preparation is determined using a standard protein

assay (e.g., BCA assay).[6]

2. Binding Assay:

The assay is performed in a 96-well plate format in a final volume of 250 µL per well.[6]

Each well contains:

150 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-120

µg for tissue).[6]

50 µL of the radioligand solution (a substance that binds to the NOP receptor and is

labeled with a radioactive isotope, used at a concentration at or below its Kd).

50 µL of the competing test compound (e.g., LY2940094 tartrate) at various

concentrations.[6]

To determine non-specific binding, a high concentration of an unlabeled competitor is used in

a separate set of wells.[6]

The plate is incubated (e.g., at 30°C for 60 minutes) with gentle agitation to allow the binding

to reach equilibrium.[6]

3. Filtration and Scintillation Counting:

The incubation is terminated by rapid vacuum filtration through a filter mat (e.g., 0.3% PEI

presoaked GF/C filters) to separate the bound radioligand from the free radioligand.[6]

The filters are washed multiple times with ice-cold wash buffer to remove any unbound

radioligand.[6]

The filters are then dried, and a scintillation cocktail is added.[6]

The radioactivity retained on the filters is measured using a scintillation counter.[6]
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4. Data Analysis:

Specific binding is calculated by subtracting the non-specific binding from the total binding at

each concentration of the test compound.[6]

The data is then analyzed using non-linear regression to determine the IC50 value (the

concentration of the test compound that inhibits 50% of the specific binding of the

radioligand).

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 /

(1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.[6]

Visualizing the Process and Pathway
To better understand the experimental process and the biological context of LY2940094's

action, the following diagrams are provided.
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Caption: Workflow of a competitive radioligand binding assay.
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Caption: Simplified NOP receptor signaling pathway and the antagonistic action of LY2940094.
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LY2940094 tartrate is a potent and highly selective NOP receptor antagonist, as evidenced by

its low nanomolar Ki value in radioligand binding assays. This high affinity, coupled with its

selectivity over other opioid receptors, makes it a valuable tool for investigating the role of the

NOP receptor in various physiological and pathological processes. The provided experimental

protocol and diagrams offer a foundational understanding for researchers looking to validate

and compare the binding characteristics of NOP receptor ligands.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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